Tomizine
Overview
Description
Tomizine, also known as this compound, is a useful research compound. Its molecular formula is C7H9ClN4OS and its molecular weight is 232.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tomizine, identified as an antifolic preparation with antitumor activity, has been shown to significantly inhibit thyroid gland function. Experiments on rats with sarcoma M-1 revealed that the maximally tolerated doses of this compound led to a marked inhibition of thyroid function, accompanied by structural changes in the thyroid, indicating a depression of thyroid function (Korolev & Smoryzanova, 1978).
Another study focused on the myelotoxic effect of this compound, highlighting its antineoplastic properties as a folic acid antagonist. This research found that this compound inhibited the development of sarcoma M-1 in rats and extended the survival of tumor-stricken animals without causing a pronounced myelotoxic effect. The observed changes in peripheral blood and marrow were short-lived and mainly affected the erythroid germ cells (Gol'dberg Ed et al., 1979).
A mass-spectrometric study of this compound focused on the structure of its metabolites. This study discovered several substances resulting from the biotransformation of this compound in rats, one of which was identified as an isoalloxazin derivative (Lindberg, Sheinker, & Safanova, 1978).
Research on the metabolism of 4-methoxy-6-aminopyrimido-(4,5-b)(1,4)-thiazine (this compound) hydrochloride in rats led to the detection of four metabolites of this compound. This study provided insights into the metabolic pathways and intermediate products of this compound transformation in the rat organism (Linberg et al., 1979).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Tomizine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby influencing cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active sites of enzymes, altering their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defense mechanisms . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Properties
IUPAC Name |
4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS.ClH/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5;/h3H,2H2,1H3,(H2,8,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYNOPIQSYARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=N1)SCC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964843 | |
Record name | 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50602-44-3 | |
Record name | Tomizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.